N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 946315-72-6
VCID: VC4989728
InChI: InChI=1S/C27H29F3N4O/c1-32(2)22-8-3-19(4-9-22)26(18-31-27(35)20-5-12-24(29)25(30)17-20)34-15-13-33(14-16-34)23-10-6-21(28)7-11-23/h3-12,17,26H,13-16,18H2,1-2H3,(H,31,35)
SMILES: CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C27H29F3N4O
Molecular Weight: 482.551

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide

CAS No.: 946315-72-6

Cat. No.: VC4989728

Molecular Formula: C27H29F3N4O

Molecular Weight: 482.551

* For research use only. Not for human or veterinary use.

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide - 946315-72-6

Specification

CAS No. 946315-72-6
Molecular Formula C27H29F3N4O
Molecular Weight 482.551
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-difluorobenzamide
Standard InChI InChI=1S/C27H29F3N4O/c1-32(2)22-8-3-19(4-9-22)26(18-31-27(35)20-5-12-24(29)25(30)17-20)34-15-13-33(14-16-34)23-10-6-21(28)7-11-23/h3-12,17,26H,13-16,18H2,1-2H3,(H,31,35)
Standard InChI Key MPQWGOGIOYQTOG-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide is a complex organic compound belonging to the benzamide class. It features a unique combination of piperazine and dimethylamino groups, along with fluorine atoms, which may contribute to its potential pharmacological properties. This compound is synthesized through multi-step reactions involving standard organic synthesis techniques, requiring careful control of reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action for this compound is not thoroughly understood but may involve interactions with neurotransmitter systems. Quantitative data on binding affinities and receptor selectivity would be essential for understanding its pharmacodynamics. Studies involving molecular docking and in vitro assays could provide insights into its potential biological activities.

Table: Comparison of Related Benzamide Derivatives

CompoundBiological ActivityIC50/EC50 Values
2-PhenoxybenzamidesAntiplasmodial0.2690 µM - 1.146 µM
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial, AntiproliferativeNot specified
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamidePotential applications in medicinal chemistryNot documented

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